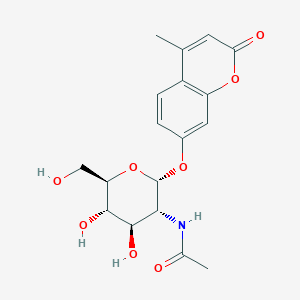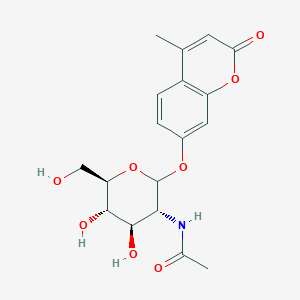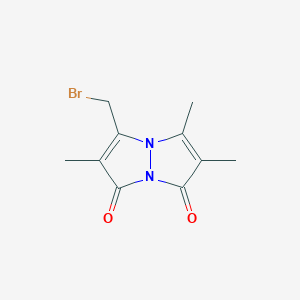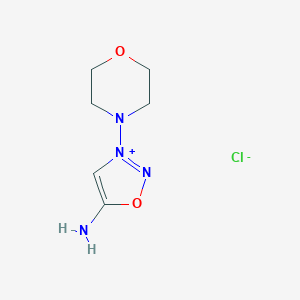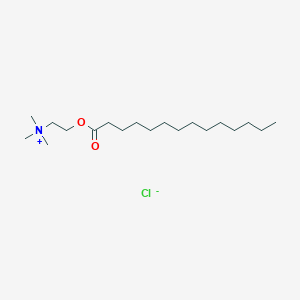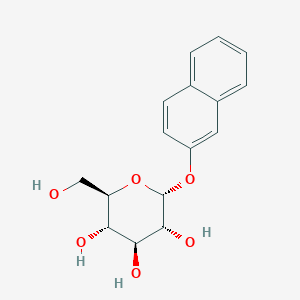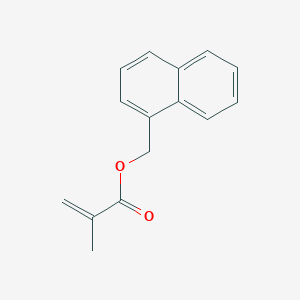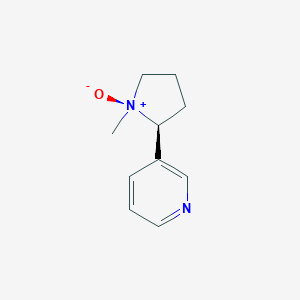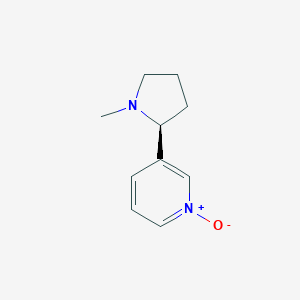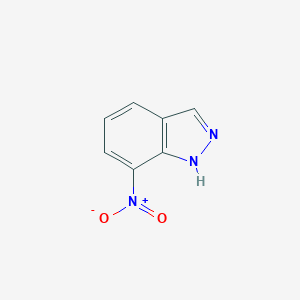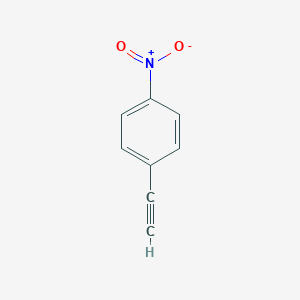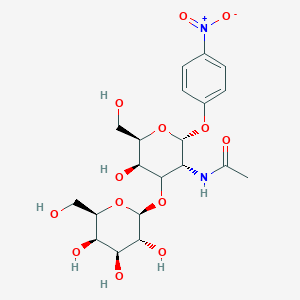
1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-
Overview
Description
1-Oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylate NHS ester is an N-hydroxysuccinimide ester of the nitroxide spin label 2,2,5,5-tetramethyl-3-carboxylpyrrolin-1-oxyl, also known as tempyo. This ester is an active acylating agent that preferentially targets α-amino groups. This reagent can be used to spin label proteins and aminoacylated RNA species.
Mechanism of Action
Target of Action
NSC319633, also known as “1H-Pyrrol-1-yloxy, 3-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-”, primarily targets the Werner (WRN) helicase . WRN helicase is a member of the RecQ helicase family, which contributes to DNA replication, recombination, and repair . It plays a crucial role in maintaining genomic stability and cell proliferation .
Mode of Action
NSC319633 acts as a WRN helicase inhibitor . By inhibiting the activity of WRN helicase, NSC319633 disrupts the normal functioning of the enzyme, leading to decreased cell viability and proliferation, and increased DNA damage and apoptosis .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to dna replication, recombination, and repair . By inhibiting WRN helicase, NSC319633 could potentially disrupt these processes, leading to genomic instability and triggering programmed cell death or apoptosis .
Pharmacokinetics
Pharmacokinetic studies would be necessary to understand how NSC319633 is processed in the body and how these processes impact its bioavailability .
Result of Action
The inhibition of WRN helicase by NSC319633 leads to a decrease in cell viability and proliferation, and an increase in DNA damage and apoptosis . This suggests that NSC319633 could potentially be used as a therapeutic agent in conditions characterized by excessive cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
NSC319633 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as proteases and kinases, influencing their activity and stability. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. For instance, NSC319633 has been shown to inhibit certain proteases, thereby regulating protein degradation pathways . Additionally, it interacts with nucleic acids, affecting processes such as DNA replication and transcription.
Cellular Effects
NSC319633 exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, NSC319633 has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production. In cancer cells, NSC319633 has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of NSC319633 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, NSC319633 binds to specific active sites on enzymes, altering their conformation and activity. This binding can lead to the inhibition of enzyme activity, as seen with certain proteases, or activation, as observed with some kinases . Additionally, NSC319633 can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NSC319633 have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that NSC319633 remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to NSC319633 in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of NSC319633 vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses . At high doses, NSC319633 can cause toxic or adverse effects, including organ toxicity and systemic inflammation. Threshold effects have been identified, indicating that there is a specific dosage range within which NSC319633 is effective without causing significant toxicity.
Metabolic Pathways
NSC319633 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect glycolytic enzymes and oxidative phosphorylation, leading to changes in energy production and metabolic reprogramming . These interactions can result in altered levels of metabolites, influencing cellular energy balance and overall metabolic activity.
Transport and Distribution
Within cells and tissues, NSC319633 is transported and distributed through specific mechanisms involving transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which facilitate its uptake and distribution . NSC319633 has been observed to accumulate in specific cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of NSC319633 plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, NSC319633 may localize to the nucleus, where it interacts with transcription factors and regulatory proteins, influencing gene expression. Its localization to other organelles, such as mitochondria, can affect metabolic processes and energy production.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-12(2)7-8(13(3,4)15(12)19)11(18)20-14-9(16)5-6-10(14)17/h7,19H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSVTMQVXNIMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)C(=O)ON2C(=O)CCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37558-29-5 | |
| Record name | NSC319633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037558295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC319633 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrol-1-yloxy, 3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2,5-dihydro-2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


